2-(2-Methylquinolin-4-yl)ethanethioamide
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Overview
Description
2-(2-Methylquinolin-4-yl)ethanethioamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring substituted with a methyl group at the 2-position and an ethanethioamide group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylquinolin-4-yl)ethanethioamide typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized using various methods such as the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis.
Substitution Reactions: The methyl group is introduced at the 2-position of the quinoline ring through electrophilic substitution reactions.
Introduction of Ethanethioamide Group: The ethanethioamide group is introduced at the 4-position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Methylquinolin-4-yl)ethanethioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the ethanethioamide group to an ethylamine group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Ethylamine derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(2-Methylquinolin-4-yl)ethanethioamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of materials for electronic and photovoltaic applications.
Mechanism of Action
The mechanism of action of 2-(2-Methylquinolin-4-yl)ethanethioamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For example, it may inhibit bacterial DNA synthesis or interfere with cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a wide range of biological activities.
2-Methylquinoline: Similar structure but lacks the ethanethioamide group.
4-Quinolineethanethioamide: Similar structure but lacks the methyl group at the 2-position.
Uniqueness
2-(2-Methylquinolin-4-yl)ethanethioamide is unique due to the presence of both the methyl and ethanethioamide groups, which contribute to its distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in various applications .
Properties
Molecular Formula |
C12H12N2S |
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Molecular Weight |
216.30 g/mol |
IUPAC Name |
2-(2-methylquinolin-4-yl)ethanethioamide |
InChI |
InChI=1S/C12H12N2S/c1-8-6-9(7-12(13)15)10-4-2-3-5-11(10)14-8/h2-6H,7H2,1H3,(H2,13,15) |
InChI Key |
QKGMTPUMIAYZTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CC(=S)N |
Origin of Product |
United States |
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